molecular formula C11H8ClN5O B1437401 5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 941868-14-0

5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1437401
CAS No.: 941868-14-0
M. Wt: 261.67 g/mol
InChI Key: WZOLYMFFPLURMR-UHFFFAOYSA-N
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Description

“5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : Novel pyrazole derivatives, including those related to the specified compound, have shown promising antimicrobial properties. A series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited good to excellent antimicrobial activity, with some compounds outperforming reference drugs in in vitro evaluations (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • Anticancer Activity : The same study found that among the synthesized compounds, certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the potential of these compounds as anticancer agents.

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including analogues of the specified compound, have demonstrated affinity for A1 adenosine receptors. This receptor affinity suggests potential therapeutic applications in conditions influenced by adenosine receptor activity. The study found that modifications at the N1 and N5 positions of the molecule could enhance its activity, with specific substituents improving potency (Harden, Quinn, & Scammells, 1991).

Novel Derivatives Synthesis

Researchers have also focused on synthesizing new derivatives of pyrazolo[3,4-d]pyrimidine to explore their biological activities further. For instance, the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives has been reported, which showed significant antibacterial activity (Rahmouni et al., 2014). Another study synthesized novel substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones with anti-inflammatory and minimal ulcerogenic effects, suggesting their potential as safer anti-inflammatory agents (El-Tombary, 2013).

Properties

IUPAC Name

5-amino-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-7-2-1-3-8(4-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOLYMFFPLURMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
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5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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